molecular formula C10H10BrClN2 B13837060 3-(3-Bromophenyl)-5-methyl-1H-pyrazole hydrochloride

3-(3-Bromophenyl)-5-methyl-1H-pyrazole hydrochloride

Cat. No.: B13837060
M. Wt: 273.55 g/mol
InChI Key: LSDXJFOPBNTBBX-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)-5-methyl-1H-pyrazole hydrochloride is a halogenated pyrazole derivative characterized by a bromine atom at the meta-position of the phenyl ring and a methyl group at the 5-position of the pyrazole core. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmacological and crystallographic studies. The molecular formula of the base compound is C₁₀H₉BrN₂, with a calculated molecular weight of 267.9 g/mol; the hydrochloride salt increases this to 304.36 g/mol.

Properties

Molecular Formula

C10H10BrClN2

Molecular Weight

273.55 g/mol

IUPAC Name

3-(3-bromophenyl)-5-methyl-1H-pyrazole;hydrochloride

InChI

InChI=1S/C10H9BrN2.ClH/c1-7-5-10(13-12-7)8-3-2-4-9(11)6-8;/h2-6H,1H3,(H,12,13);1H

InChI Key

LSDXJFOPBNTBBX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1)C2=CC(=CC=C2)Br.Cl

Origin of Product

United States

Preparation Methods

Pyrazole Ring Formation via β-Keto Ester and Hydrazine Hydrate

One common approach starts from β-keto esters and hydrazine derivatives:

  • Step 1: Claisen condensation of 3-bromophenyl-substituted ketones with diethyl oxalate to form β-keto esters.
  • Step 2: Refluxing the β-keto ester with hydrazine hydrate in the presence of glacial acetic acid induces cyclocondensation to form pyrazole esters, specifically ethyl 5-(3-bromophenyl)-1H-pyrazole-3-carboxylate.
  • Step 3: Further treatment with hydrazine hydrate converts the ester to the corresponding carbohydrazide.

This method is supported by spectroscopic characterization including FT-IR, ^1H and ^13C NMR, and mass spectrometry, confirming the formation of pyrazole intermediates.

Halogenation and Functional Group Transformations

  • Bromination of pyrazole intermediates can be performed using N-bromosuccinimide (NBS) under mild conditions to introduce bromine at desired positions.
  • The methyl group at the 5-position can be introduced via methylation reactions or by using methyl-substituted starting materials.

Preparation of 5-Bromo-1-methyl-1H-pyrazol-3-amine as a Key Intermediate

A patented method describes the synthesis of 5-bromo-1-methyl-1H-pyrazol-3-amine, which is closely related to the target compound:

  • Starting with diethyl butynedioate, condensation with methylhydrazine yields 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester.
  • Reaction with tribromooxyphosphorus introduces bromine to form 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester.
  • Hydrolysis in sodium hydroxide alcoholic solution produces 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid.
  • Subsequent reaction with azido dimethyl phosphate and tert-butyl alcohol forms tert-butyl (5-bromo-1-methyl-1H-pyrazole-3-yl) carbamate.
  • Final hydrolysis in trifluoroacetic acid yields 5-bromo-1-methyl-1H-pyrazol-3-amine.

This route is noted for its simplicity, reasonable process selection, low cost, and avoidance of highly toxic reagents, making it suitable for scale-up.

Reaction Conditions and Optimization

Step Reaction Type Reagents/Conditions Temperature Time Notes
1 Claisen condensation 3-bromophenyl ketone, diethyl oxalate Reflux in ethanol Several hours Formation of β-keto ester intermediate
2 Cyclocondensation Hydrazine hydrate, glacial acetic acid Reflux Several hours Pyrazole ring closure
3 Bromination N-bromosuccinimide (NBS) Room temperature 1-2 hours Selective bromination
4 Hydrolysis NaOH in alcoholic solution Ambient to reflux 1-3 hours Conversion of ester to acid
5 Carbamate formation Azido dimethyl phosphate, tert-butyl alcohol Ambient Several hours Protection step
6 Hydrolysis Trifluoroacetic acid Room temperature 1-2 hours Deprotection to amine

Purification and Characterization

  • Purification typically involves solvent evaporation, recrystallization, and column chromatography.
  • Thin-layer chromatography (TLC) is employed to monitor reaction progress.
  • Final compound purity is confirmed by spectroscopic methods and sometimes by X-ray crystallography for structural verification.

Summary Table of Key Intermediates and Reagents

Compound Name Role in Synthesis Source/Preparation Method
Diethyl butynedioate Starting material Commercially available
Methylhydrazine Pyrazole ring precursor Commercially available
5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester Intermediate Condensation of diethyl butynedioate with methylhydrazine
5-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester Brominated intermediate Reaction with tribromooxyphosphorus
5-Bromo-1-methyl-1H-pyrazol-3-amine Key intermediate Hydrolysis and deprotection steps
3-(3-Bromophenyl)-5-methyl-1H-pyrazole hydrochloride Final target compound Multi-step synthesis including pyrazole ring formation and substitution

Research Findings and Practical Considerations

  • The described synthetic routes emphasize mild reaction conditions, avoidance of toxic reagents, and scalability.
  • The use of hydrazine hydrate in cyclocondensation is a critical step for pyrazole ring formation.
  • Bromination with NBS is preferred for selective halogenation.
  • Formation of the hydrochloride salt enhances compound stability and ease of handling.
  • Spectroscopic data (FT-IR, NMR, MS) confirm structural integrity at each step.
  • Crystallographic studies provide definitive molecular structure confirmation.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)-5-methyl-1H-pyrazole hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The pyrazole ring can be oxidized or reduced under appropriate conditions to yield different derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. Conditions typically involve heating in a polar solvent such as dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products

    Substitution: Products include various substituted pyrazoles depending on the nucleophile used.

    Oxidation: Products include pyrazole N-oxides.

    Reduction: Products include reduced pyrazole derivatives.

Scientific Research Applications

3-(3-Bromophenyl)-5-methyl-1H-pyrazole hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer compounds.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)-5-methyl-1H-pyrazole hydrochloride depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding, π-π stacking, and other interactions that influence its binding affinity and selectivity.

Comparison with Similar Compounds

Physicochemical and Functional Differences

  • Solubility : The hydrochloride salt of the target compound likely exhibits higher water solubility than neutral analogs like the patent example.

Research Findings and Implications

Structural Impact on Bioactivity : The 3-bromophenyl group in the target compound may enhance binding to hydrophobic enzyme pockets, while the patent compound’s ketone could participate in hydrogen bonding.

Synthetic Challenges : Bromination at specific positions (e.g., meta vs. para) influences reaction pathways and purity, as seen in the patent’s LC/MS data .

Analytical Techniques : Low-resolution LC/MS (Method A) suffices for preliminary characterization, but high-resolution methods are needed for precise mass confirmation.

Biological Activity

3-(3-Bromophenyl)-5-methyl-1H-pyrazole hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects, supported by various studies and data.

  • Chemical Name : 3-(3-Bromophenyl)-5-methyl-1H-pyrazole hydrochloride
  • CAS Number : 324054-75-3
  • Molecular Formula : C10H10BrN2·HCl

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 3-(3-Bromophenyl)-5-methyl-1H-pyrazole hydrochloride. The following findings summarize its efficacy against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MDA-MB-231 (Breast)1.0Induces apoptosis via caspase activation
HepG2 (Liver)5.0Inhibits cell proliferation
A549 (Lung)6.0Disrupts microtubule assembly

The compound exhibited significant apoptosis-inducing activity at concentrations as low as 1 µM in breast cancer cells, demonstrating its potential as an anticancer agent .

Antimicrobial Activity

3-(3-Bromophenyl)-5-methyl-1H-pyrazole hydrochloride has also been evaluated for its antimicrobial properties. The following table summarizes its effectiveness against various pathogens:

Pathogen MIC (µg/mL) Activity Type
Staphylococcus aureus0.25Bactericidal
Escherichia coli0.50Bacteriostatic
Pseudomonas aeruginosa0.75Bactericidal

The compound demonstrated potent activity against multidrug-resistant strains, with MIC values indicating strong bactericidal effects . Additionally, it has shown synergistic effects when combined with standard antibiotics like ciprofloxacin, enhancing their efficacy .

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, 3-(3-Bromophenyl)-5-methyl-1H-pyrazole hydrochloride exhibits anti-inflammatory effects. Studies indicate that it can reduce pro-inflammatory cytokine levels in vitro, suggesting a mechanism that may be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

Several case studies have explored the biological activity of pyrazole derivatives:

  • Study on Breast Cancer : A study involving MDA-MB-231 cells revealed that treatment with 3-(3-Bromophenyl)-5-methyl-1H-pyrazole hydrochloride led to increased caspase-3 activity, confirming its role in apoptosis induction .
  • Antimicrobial Efficacy : Another research highlighted that the compound displayed significant antimicrobial activity against resistant bacterial strains, with a notable reduction in biofilm formation compared to control groups .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(3-Bromophenyl)-5-methyl-1H-pyrazole hydrochloride, and how do reaction conditions influence yield?

  • Methodology :

  • Step 1 : Start with a Suzuki-Miyaura coupling between 3-bromophenylboronic acid and a 5-methylpyrazole precursor to introduce the bromophenyl group. Optimize palladium catalysts (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃) in a refluxing THF/water mixture .
  • Step 2 : Hydrochloride salt formation via treatment with HCl in ethanol under anhydrous conditions. Monitor pH to ensure complete protonation .
  • Critical Parameters : Reaction time (6–12 hours), temperature (70–80°C), and stoichiometric ratios (1:1.2 for boronic acid:precursor) significantly impact yields (60–85%) .

Q. How can researchers characterize the structural purity of this compound?

  • Analytical Workflow :

  • 1H/13C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for bromophenyl; pyrazole protons at δ 6.2–6.5 ppm) .
  • X-ray Crystallography : Resolve dihedral angles between the pyrazole and bromophenyl rings (e.g., 3.29° in related analogs) to confirm spatial orientation .
  • HRMS : Validate molecular ion peaks ([M+H]⁺) with ≤2 ppm error .

Advanced Research Questions

Q. How can spectroscopic data contradictions (e.g., tautomerism in pyrazole rings) be resolved during analysis?

  • Resolution Strategy :

  • Variable-Temperature NMR : Conduct experiments at 25°C and −40°C to observe proton shifts caused by tautomeric equilibria (e.g., NH proton exchange in pyrazole) .
  • DFT Calculations : Compare experimental NMR data with computed spectra for dominant tautomers (e.g., using Gaussian09 with B3LYP/6-311+G(d,p)) .
    • Case Study : In analogs like 3-(4-bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde, tautomerism-induced peak splitting was resolved via deuteration studies .

Q. What computational methods predict the biological activity of this compound against kinase targets?

  • Protocol :

  • Molecular Docking : Use AutoDock Vina to simulate binding to kinase ATP pockets (e.g., JAK2 or EGFR). Prioritize compounds with ΔG ≤ −8 kcal/mol .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability (RMSD ≤2 Å) .
    • Validation : Cross-reference with in vitro kinase inhibition assays (IC₅₀ values) for hit confirmation .

Q. How do steric and electronic effects of the 3-bromophenyl group influence reactivity in cross-coupling reactions?

  • Mechanistic Analysis :

  • Steric Effects : The bromine atom’s ortho position increases steric hindrance, reducing coupling efficiency by 15–20% compared to para-substituted analogs .
  • Electronic Effects : Bromine’s electron-withdrawing nature enhances electrophilicity of the pyrazole ring, facilitating nucleophilic substitutions (e.g., SNAr) at the 5-methyl position .
    • Experimental Design : Compare reaction rates with 3-chlorophenyl and 3-fluorophenyl analogs under identical conditions .

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